molecular formula C14H13F3N2O2 B11831159 Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11831159
M. Wt: 298.26 g/mol
InChI Key: NZBKYAVUQIRMOW-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position, a methylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. It has a molecular formula of C14H13F3N2O2 and a molecular weight of 298.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the Cu-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines under redox-neutral conditions . This method provides high yields and is efficient for producing 4-trifluoromethyl quinolines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as Hantzsch esters and catalytic palladium on carbon are used.

    Substitution: Reagents like alkyl Grignard reagents and lithium fluoride are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and other quinoline derivatives .

Scientific Research Applications

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern on the quinoline ring also differentiates it from other similar compounds .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-6-8(14(15,16)17)4-5-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

NZBKYAVUQIRMOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC)C(F)(F)F

Origin of Product

United States

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